molecular formula C7H5BrO3S B13214468 Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate

Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate

Cat. No.: B13214468
M. Wt: 249.08 g/mol
InChI Key: UHWNJNXJGJUACL-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate is a chemical compound with the molecular formula C7H5BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate typically involves the bromination of thiophene followed by esterification. One common method includes the reaction of 2-bromothiophene with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chlorothiophen-2-YL)-2-oxoacetate
  • Methyl 2-(5-fluorothiophen-2-YL)-2-oxoacetate
  • Methyl 2-(5-iodothiophen-2-YL)-2-oxoacetate

Uniqueness

Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C7H5BrO3S

Molecular Weight

249.08 g/mol

IUPAC Name

methyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

InChI

InChI=1S/C7H5BrO3S/c1-11-7(10)6(9)4-2-3-5(8)12-4/h2-3H,1H3

InChI Key

UHWNJNXJGJUACL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CC=C(S1)Br

Origin of Product

United States

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